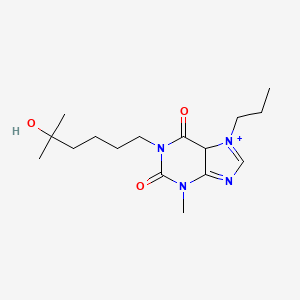
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C16H26N4O3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its purine base structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione typically involves the reaction of 1-chloro-5-hydroxy-5-methylhexane with methyl magnesium chloride in anhydrous ether. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
- 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine
- 1-(5-Hydroxy-5-methylhexyl)-3-methyl-1H-purine-2,6-dione
Comparison: Compared to these similar compounds, 1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione exhibits unique properties due to the presence of the propyl group at the 7-position. This structural difference can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C16H27N4O3+ |
|---|---|
Molecular Weight |
323.41 g/mol |
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C16H27N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11-12,23H,5-10H2,1-4H3/q+1 |
InChI Key |
VZHNZJTYDMUIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



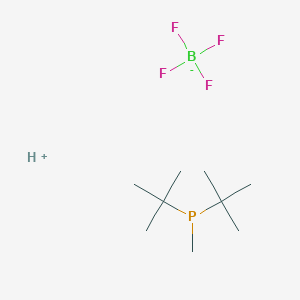
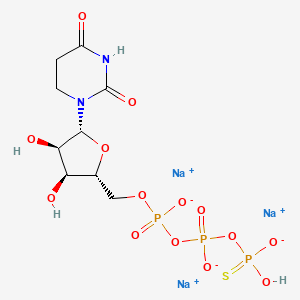
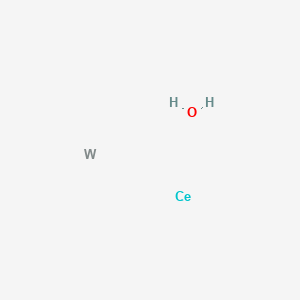
![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)
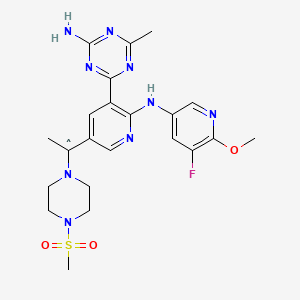
![disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12351745.png)
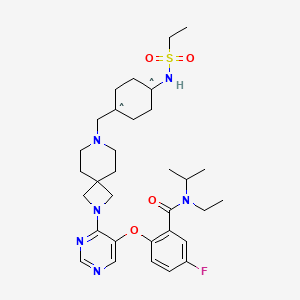
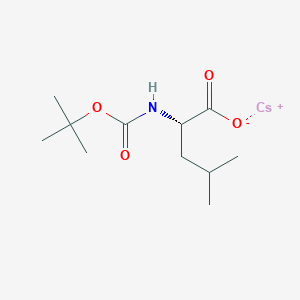
![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
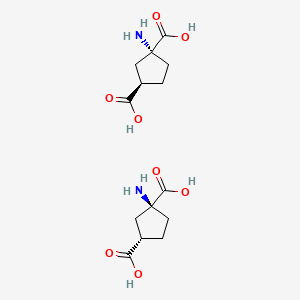
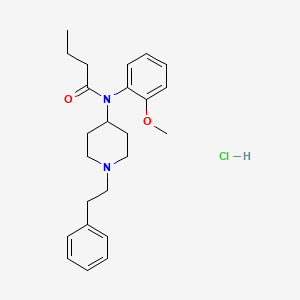
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)

